N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide
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Overview
Description
N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide is a complex organic compound with a unique structure that includes both sulfamoyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the sulfamoyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethyl bromide under basic conditions to form the sulfamoyl intermediate.
Coupling with benzamide: The sulfamoyl intermediate is then coupled with 2-(propylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide
- N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)benzamide
Uniqueness
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N2O3S2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C24H26N2O3S2/c1-2-18-30-23-11-7-6-10-22(23)24(27)26-20-12-14-21(15-13-20)31(28,29)25-17-16-19-8-4-3-5-9-19/h3-15,25H,2,16-18H2,1H3,(H,26,27) |
InChI Key |
MIFICBARIPQSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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